molecular formula C7H15BO2 B1589299 Cyclohexylmethylboronic Acid CAS No. 27762-64-7

Cyclohexylmethylboronic Acid

Cat. No. B1589299
CAS RN: 27762-64-7
M. Wt: 142.01 g/mol
InChI Key: STYXWXRMARWJRD-UHFFFAOYSA-N
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Description

Cyclohexylmethylboronic Acid is a chemical compound with the molecular formula C7H15BO2 . It has an average mass of 142.004 Da and a Monoisotopic mass of 142.116516 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to a cyclohexylmethyl group . It has two hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 268.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 38.9±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 144.5±3.0 cm3 .

Scientific Research Applications

Green Synthesis Approaches

One of the prominent applications of cyclohexylmethylboronic acid and related compounds is in the development of environmentally friendly synthesis methods. For instance, Sato, Aoki, and Noyori (1998) discussed a "green" route to adipic acid, highlighting the oxidation of cyclohexenes with hydrogen peroxide under conditions that minimize environmental impact. This process is crucial for producing a key precursor in nylon synthesis, aiming to reduce harmful emissions associated with traditional production methods (Sato, Aoki, & Noyori, 1998).

Catalytic Activity and Selectivity

This compound derivatives have been found to be effective in various catalytic processes, including cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds in organic chemistry. For example, Trzeciak et al. (2008) encapsulated Palladium(0) nanoparticles in cyclohexyldiamine-modified glycidyl methacrylate polymer, showcasing its application as a reusable catalyst in the Suzuki–Miyaura cross-coupling reaction. This approach underscores the importance of this compound derivatives in facilitating selective and efficient catalytic processes (Trzeciak et al., 2008).

Material Science and Nanotechnology

In material science, this compound and its derivatives have been utilized in the synthesis and functionalization of nanomaterials. Shirazi et al. (2011) explored the effects of different carbon precursors on the synthesis of multiwall carbon nanotubes (MWCNTs), emphasizing the role of cyclohexanol (a related compound) in producing high-purity MWCNTs. This research demonstrates the potential of this compound derivatives in creating advanced materials with specific properties (Shirazi et al., 2011).

Biomedical Applications

Furthermore, the compound finds applications in the biomedical field, especially in the development of glucose-responsive materials for drug delivery. Ma and Shi (2014) discussed the synthesis and applications of phenylboronic acid-based glucose-responsive polymeric nanoparticles, which could revolutionize insulin delivery systems for diabetes treatment. The versatility of this compound derivatives in creating responsive drug delivery systems highlights their importance in addressing critical healthcare challenges (Ma & Shi, 2014).

Safety and Hazards

Cyclohexylmethylboronic Acid is classified as a skin irritant (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

Future Directions

The future directions of Cyclohexylmethylboronic Acid and other boronic acids lie in their potential applications in various fields. For instance, boronic acids are being explored for their use in the development of sensors, especially glucose sensors, due to their ability to form reversible covalent complexes with substances that have cis-diols. Additionally, the Suzuki-Miyaura cross-coupling reaction, which involves boronic acids, is a powerful tool in organic synthesis and is expected to find increasing use in the synthesis of complex organic molecules .

Biochemical Analysis

Biochemical Properties

Cyclohexylmethylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors. Additionally, this compound can interact with other biomolecules, such as carbohydrates, through its boronic acid group, forming reversible complexes that are useful in carbohydrate recognition and sensing applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the inhibition of proteases by this compound can result in the downregulation of pro-inflammatory cytokines, thereby modulating the immune response. Additionally, this compound can impact cellular metabolism by interfering with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with specific biomolecules. In the case of enzyme inhibition, this compound binds to the active site of serine proteases, forming a stable covalent complex that prevents substrate binding and catalysis. This inhibition is reversible, allowing for the study of enzyme kinetics and the development of reversible inhibitors. Additionally, this compound can interact with other biomolecules, such as carbohydrates, through its boronic acid group, forming reversible complexes that are useful in carbohydrate recognition and sensing applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions and can be stored at low temperatures to prevent degradation. In the presence of moisture or other reactive species, it can undergo hydrolysis, leading to the formation of boronic acid derivatives. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the inhibition of proteases and modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can effectively inhibit proteases and modulate immune responses without causing significant toxicity. At high doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It can interact with enzymes such as glycosidases and glycosyltransferases, forming reversible complexes that modulate their activity. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can be metabolized by liver enzymes, resulting in the formation of boronic acid derivatives that are excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream. Once inside cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It can localize to specific compartments, such as the cytoplasm, nucleus, and endoplasmic reticulum, where it interacts with enzymes and other biomolecules. This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular localization of this compound is crucial for its activity and function in biochemical reactions .

properties

IUPAC Name

cyclohexylmethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BO2/c9-8(10)6-7-4-2-1-3-5-7/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYXWXRMARWJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449965
Record name Cyclohexylmethylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27762-64-7
Record name Cyclohexylmethylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclohexylmethyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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